molecular formula C11H14N2O2 B7883140 4-acetamido-N,N-dimethylbenzamide

4-acetamido-N,N-dimethylbenzamide

Cat. No.: B7883140
M. Wt: 206.24 g/mol
InChI Key: DYHZPNNGQHRRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-N,N-dimethylbenzamide is a benzamide derivative characterized by an acetamido (-NHCOCH₃) substituent at the para position of the benzene ring and two methyl groups attached to the amide nitrogen (N,N-dimethyl). This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility.

Properties

IUPAC Name

4-acetamido-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-10-6-4-9(5-7-10)11(15)13(2)3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHZPNNGQHRRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N,N-dimethylbenzamide typically involves the acylation of 4-amino-N,N-dimethylbenzamide. One common method includes reacting 4-amino-N,N-dimethylbenzamide with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzamide structure.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 4-acetamido-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₁H₁₄N₂O₂ -NHCOCH₃ (para), N,N-dimethyl High solubility in DMSO; synthetic intermediate
4-(2-Cyanoacetamido)-N,N-dimethylbenzamide C₁₂H₁₃N₃O₂ -NHCOCH₂CN (para), N,N-dimethyl Click chemistry precursor
4-Hexyl-N,N-dimethylbenzamide C₁₅H₂₃NO -C₆H₁₃ (para), N,N-dimethyl Lipophilic; 95% synthesis yield
4-Acetamido-N,N-dibenzyl-3-nitrobenzamide C₂₃H₂₁N₃O₄ -NO₂ (meta), N,N-dibenzyl Oxidative stability; steric hindrance

Key Research Findings

  • Solvent Effects : N,N-dimethylbenzamides exhibit solvent-dependent 13C NMR shifts. For example, in DMSO, the carbonyl carbon of this compound shifts upfield by 1.2 ppm compared to cyclohexane, correlating with reduced rotational barriers (ΔG‡ ≈ 12 kcal/mol) .
  • Synthetic Efficiency : Iron-catalyzed cross-coupling (e.g., for 4-hexyl-N,N-dimethylbenzamide) offers high yields (95%) under mild conditions, outperforming traditional palladium catalysts .
  • Structure-Activity Relationships : Electron-withdrawing para substituents enhance electrophilicity, improving reactivity in esterification and cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.